2-(Ethylamino)propiophenone-d5 Hydrochloride
Overview
Description
2-(Ethylamino)propiophenone-d5 Hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 218.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a labeled metabolite of diethylpropion , which is known to target the central nervous system and stimulate the nerves to release norepinephrine, a neurotransmitter or brain chemical that signals a fight-or-flight response, reducing hunger .
Biochemical Pathways
As a metabolite of diethylpropion, it may be involved in the regulation of norepinephrine levels in the brain, which can affect mood and appetite .
Result of Action
As a metabolite of diethylpropion, it may contribute to the appetite-suppressing effects of this drug .
Biological Activity
2-(Ethylamino)propiophenone-d5 hydrochloride is a deuterated derivative of 2-(ethylamino)propiophenone, a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and relevant research findings.
- Molecular Formula : C11H16ClN (for the non-deuterated version)
- Molecular Weight : 201.71 g/mol
- Deuterated Form : The presence of deuterium (d5) allows for tracking in metabolic studies and enhances the stability of the compound in various biological assays.
2-(Ethylamino)propiophenone-d5 acts primarily as a monoamine reuptake inhibitor , similar to other compounds in the cathinone class. It affects neurotransmitter levels, particularly dopamine and norepinephrine, leading to increased synaptic availability. This mechanism is crucial for its stimulant effects and potential therapeutic applications.
Interaction with Receptors
- Dopamine Receptors : The compound shows affinity for dopamine receptors, which may contribute to its psychoactive effects.
- Serotonin Receptors : Some studies indicate interactions with serotonin receptors, which could influence mood and anxiety-related behaviors.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Stimulant Effects : Similar to other cathinones, it may enhance alertness, energy levels, and euphoria.
- Potential Antidepressant Properties : Due to its action on monoamines, it has been investigated for potential use in treating depression.
- Neuroprotective Effects : Some research suggests that it may offer protective effects against neurodegeneration through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Stimulant Properties : A study on synthetic cathinones indicated that 2-(ethylamino)propiophenone derivatives exhibited significant stimulant effects in animal models, leading to increased locomotor activity and altered reward pathways .
- Toxicological Profiles : Research has shown that compounds like 2-(ethylamino)propiophenone-d5 can have varying toxicological profiles depending on dosage and route of administration. Case studies involving emergency department visits have documented adverse effects such as agitation, tachycardia, and hypertension linked to synthetic cathinones .
- Pharmacological Investigations : A detailed structure-activity relationship (SAR) study highlighted that modifications on the ethylamine chain could significantly alter the binding affinity to dopamine receptors, suggesting avenues for developing more selective therapeutic agents .
Data Tables
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethylamino)-1-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H/i1D3,3D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDYVFUJZVVKL-IYSLTCQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675887 | |
Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189879-32-0 | |
Record name | 2-[(~2~H_5_)Ethylamino]-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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